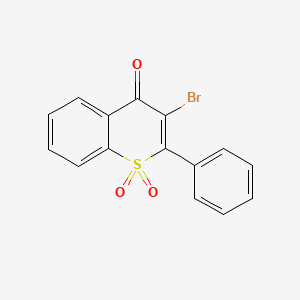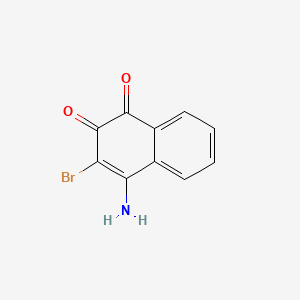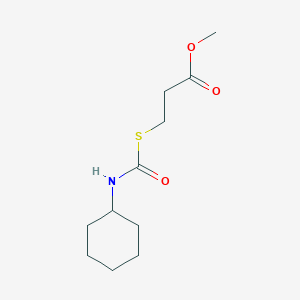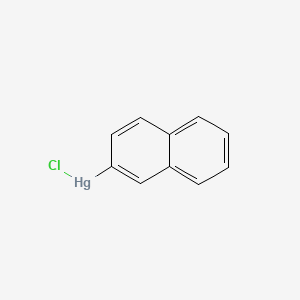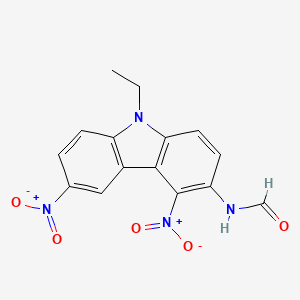![molecular formula C23H29NO6 B14007197 N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine CAS No. 62421-43-6](/img/structure/B14007197.png)
N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine: is a complex organic compound with a unique structure that includes a benzo[1,3]dioxole moiety and a trimethoxyisochroman group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine typically involves multiple steps, including the formation of the benzo[1,3]dioxole core and the introduction of the trimethoxyisochroman group. Common synthetic routes may involve:
Formation of the Benzo[1,3]dioxole Core: This can be achieved through a series of reactions starting from catechol and involving various reagents such as formaldehyde and acids.
Introduction of the Trimethoxyisochroman Group: This step may involve the use of methoxy-substituted aromatic compounds and cyclization reactions.
Final Coupling: The final step involves coupling the benzo[1,3]dioxole core with the trimethoxyisochroman group using appropriate reagents and conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the benzo[1,3]dioxole core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: The compound’s structure suggests potential biological activities, making it a candidate for studies in pharmacology and toxicology.
Medicine:
Drug Development: Due to its unique structure, the compound may be explored for its potential therapeutic effects, particularly in the development of anticancer agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine involves its interaction with various molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity, which can lead to changes in cellular signaling pathways.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis through the disruption of microtubule dynamics or other cellular processes.
類似化合物との比較
N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine: can be compared with other compounds that have similar structural motifs, such as:
Uniqueness:
- The unique combination of the benzo[1,3]dioxole core and the trimethoxyisochroman group in this compound sets it apart from other similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
特性
CAS番号 |
62421-43-6 |
|---|---|
分子式 |
C23H29NO6 |
分子量 |
415.5 g/mol |
IUPAC名 |
N,N-dimethyl-2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethanamine |
InChI |
InChI=1S/C23H29NO6/c1-24(2)9-8-14-10-19-20(29-13-28-19)12-16(14)18-11-15-6-7-17(25-3)22(26-4)21(15)23(27-5)30-18/h6-7,10,12,18,23H,8-9,11,13H2,1-5H3 |
InChIキー |
IIMBAKIBKFGMAU-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CC2=C(C=C1C3CC4=C(C(O3)OC)C(=C(C=C4)OC)OC)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


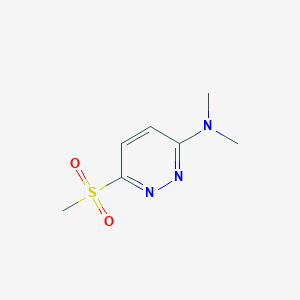

![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
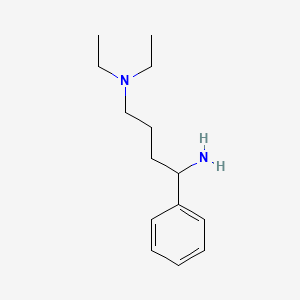
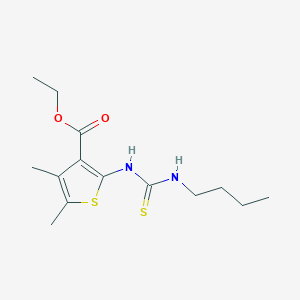


![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)
